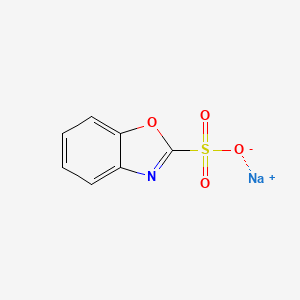

Sodium benzoxazole-2-sulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H4NNaO4S |

|---|---|

Molecular Weight |

221.17 g/mol |

IUPAC Name |

sodium;1,3-benzoxazole-2-sulfonate |

InChI |

InChI=1S/C7H5NO4S.Na/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7;/h1-4H,(H,9,10,11);/q;+1/p-1 |

InChI Key |

DNAPFBIOJOLDBT-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Contextualization Within Heterocyclic and Organosulfonate Chemistry

Sodium benzoxazole-2-sulfonate is defined by its core structure: a benzoxazole (B165842) ring substituted at the 2-position with a sodium sulfonate group. This places it firmly within two major branches of organic chemistry.

Heterocyclic Chemistry: Benzoxazoles are a prominent class of heterocyclic compounds, characterized by a benzene (B151609) ring fused to an oxazole (B20620) ring. globalresearchonline.net The aromatic nature of this bicyclic system imparts considerable stability. globalresearchonline.net Benzoxazoles are considered structural bio-isosteres of naturally occurring nucleotides like adenine (B156593) and guanine, which may contribute to their ability to interact with biological macromolecules. globalresearchonline.net The benzoxazole scaffold is a fundamental building block in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of pharmacological activities. nih.govnih.gov

Organosulfonate Chemistry: The presence of the sulfonate group (–SO₃⁻Na⁺) categorizes the compound as an organosulfonate. This functional group is the salt of a sulfonic acid. Organosulfonates are a class of organic sulfur compounds that are notable for their use as detergents, dyes, and catalysts. wikipedia.org In the context of this compound, the highly polar sulfonate group renders the molecule water-soluble, a property that can be advantageous in certain chemical reactions and applications. Sodium sulfinates (RSO₂Na) are recognized as powerful building blocks in the synthesis of various organosulfur compounds. rsc.org

The synthesis of this compound can be achieved by boiling 2-chlorobenzoxazole (B146293) with sodium sulfite (B76179). This reaction takes advantage of the reactivity of the 2-position on the benzoxazole ring.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄NNaO₄S |

| Molecular Weight | 221.17 g/mol |

| IUPAC Name | sodium;1,3-benzoxazole-2-sulfonate |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)S(=O)(=O)[O-].[Na+] |

| InChI Key | DNAPFBIOJOLDBT-UHFFFAOYSA-M |

The data in this table is compiled from available chemical databases.

Historical Evolution of Benzoxazole Derivatives in Chemical Research

Interest in benzoxazole (B165842) derivatives has a rich history, with their versatile biological properties driving extensive research for decades. nih.gov Initially, much of the focus on benzoxazoles was within the field of medicine. mdpi.com Marketed drugs containing the benzoxazole core include the non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen (B1668000) and flunoxaprofen, the antibiotic calcimycin, and the muscle relaxant chlorzoxazone. nih.govnih.gov

The synthesis of the benzoxazole ring system has been a subject of continuous development. Traditional methods often involve the condensation of 2-aminophenols with various carbonyl compounds. nih.gov Over the years, a multitude of synthetic strategies have been developed to create benzoxazole derivatives, including:

The reaction of o-aminophenols with orthoesters. researchgate.net

Oxidative ring closure of phenolic Schiff bases. researchgate.net

The Beckmann rearrangement of oximes of O-hydroxybenzophenones. researchgate.net

More recent advancements have focused on greener and more efficient synthetic methodologies, employing catalysts such as nanocatalysts, ionic liquids, and various metal catalysts to improve yields and reduce environmental impact. nih.govnih.gov For instance, methods have been developed for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and aldehydes using reusable acid catalysts in aqueous media or under solvent-free conditions. nih.govorganic-chemistry.org

The application of benzoxazole derivatives has also expanded beyond medicine into fields like agrochemicals, where they have shown potential as herbicides, fungicides, and insecticides. mdpi.com This expansion in application reflects the ongoing evolution of research into this versatile heterocyclic scaffold.

Current Research Landscape and Significance of Benzoxazole 2 Sulfonate Scaffolds

Direct Sulfonation Strategies

Direct sulfonation of the benzoxazole core to produce this compound is a challenging synthetic route. The literature suggests that sulfonation of the benzoxazole ring system typically occurs on the benzo portion of the molecule (at positions 4, 5, 6, or 7), with the C-6 position often being the preferred site of substitution. google.com The direct functionalization of the C-H bond at the C2 position is an area of interest for its high atom economy, but methods for direct sulfonation at this position are not as commonly reported as other functionalizations. nih.gov

Regioselective Sulfonation Techniques

Achieving regioselectivity in the direct sulfonation of benzoxazoles is a significant hurdle. Standard sulfonation procedures can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product. google.com While methods for direct C-H functionalization of benzoxazoles exist, including arylation and amination, achieving selective sulfonation at the 2-position requires specific methodologies that can overcome the inherent reactivity of the benzene (B151609) ring. organic-chemistry.org General principles of aromatic sulfonation are well-documented and highlight the mechanistic complexities involved in controlling the position of the incoming sulfonyl group. google.com

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

To enhance the yield and selectivity of sulfonation reactions on benzoxazole derivatives, careful optimization of reaction parameters is crucial. Key variables include the choice of sulfonating agent, reaction temperature, and the use of catalysts. For instance, the ratio of the benzoxazole substrate to the sulfonating agent can range from 1:2 to 1:8. google.com The reaction is often carried out under heated conditions, with temperatures ranging from 25°C to 250°C, and more preferably between 70°C and 100°C. google.com In some cases, the use of a catalyst, such as a Cu-ZSM-5 zeolite catalyst, can lower the reaction temperature and improve the selectivity for a specific sulfonic acid isomer. google.com Post-reaction, purification steps like washing, ultrafiltration, or crystallization are necessary to isolate the desired sulfonated product. google.com

Precursor-Based Synthesis Pathways

The most established and widely reported methods for synthesizing this compound involve a precursor-based approach. This typically involves the initial formation of the benzoxazole ring system, followed by the introduction of the sulfonate group at the 2-position.

Cyclization Reactions for Benzoxazole Ring Formation from 2-Aminophenols

The formation of the benzoxazole core is most commonly achieved through the condensation and cyclization of 2-aminophenols with a variety of carbonyl-containing compounds. rsc.org This versatile strategy allows for the synthesis of a wide range of 2-substituted benzoxazoles. nih.govorganic-chemistry.org The reaction involves the nucleophilic attack of the amino group of the 2-aminophenol, followed by an intramolecular cyclization and dehydration or elimination to form the stable aromatic heterocycle. nih.govrsc.org

Numerous methods have been developed, employing different reagents and catalysts to drive this transformation efficiently. organic-chemistry.orgrsc.org

Table 1: Selected Methods for Benzoxazole Ring Synthesis from 2-Aminophenols

| Co-reactant | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Tertiary Amides | Triflic anhydride (B1165640) (Tf₂O), 2-Fluoropyridine | Room Temperature | High (e.g., 95%) | nih.gov |

| Aldehydes | Magnetic Nanomaterial (LAIL@MNP) | 70°C, Solvent-free, Sonication | Moderate to High | rsc.org |

| Aldehydes | Brønsted Acidic Ionic Liquid Gel | 130°C, Solvent-free | 85-98% | nih.govacs.org |

| Aldehydes | Samarium Triflate (reusable) | Mild conditions, Aqueous medium | Good | organic-chemistry.org |

| β-Diketones | Brønsted Acid and Copper Iodide (CuI) | Optimized conditions | Good | organic-chemistry.orgacs.org |

| Acids | Ammonium Chloride (NH₄Cl) | 80-90°C, Ethanol (B145695) | 85-88% | jetir.org |

| Acid Derivatives | KF-Al₂O₃ (heterogeneous base) | Room Temperature, Acetonitrile | 83-95% | rsc.org |

Incorporation of the Sulfonate Moiety (e.g., via 2-Chlorobenzoxazole (B146293) and Sodium Sulfite)

A direct and efficient method for preparing this compound involves the nucleophilic substitution of a suitable leaving group at the 2-position of the benzoxazole ring. tandfonline.comtandfonline.com The most common precursor for this reaction is 2-chlorobenzoxazole. tandfonline.comtandfonline.comchemicalbook.com

The synthesis is straightforward: 2-chlorobenzoxazole is refluxed with an aqueous solution of sodium sulfite (B76179). tandfonline.comtandfonline.com The sulfite ion acts as a nucleophile, displacing the chloride ion to form the desired this compound. The product, which precipitates as white, needle-shaped crystals upon cooling, is then isolated by filtration. tandfonline.com The precursor, 2-chlorobenzoxazole, can be synthesized from 2-mercaptobenzoxazole (B50546) by reacting it with chlorine google.com or from benzoxazolin-2-one using phosphorus pentachloride. google.com

Table 2: Synthesis of this compound from 2-Chlorobenzoxazole

| Precursor | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Chlorobenzoxazole | Sodium Sulfite (25% w/v solution) | Reflux for 2 hours | This compound | tandfonline.comtandfonline.com |

Novel and Green Synthetic Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. The synthesis of benzoxazoles has been a fertile ground for the application of green chemistry principles, focusing on recyclable catalysts, solvent-free conditions, and energy-efficient methods. bohrium.comnih.govnih.gov

Several green strategies have been reported for the crucial cyclization step to form the benzoxazole ring:

Catalysis with Ionic Liquids: Brønsted acidic ionic liquids, sometimes in gel form, have been used as recyclable catalysts for the condensation of 2-aminophenols and aldehydes under solvent-free conditions, offering high yields and easy catalyst recovery. nih.govacs.org

Magnetic Nanoparticle Catalysts: Lewis acidic ionic liquids supported on Fe₃O₄ magnetic nanoparticles (LAIL@MNP) have proven effective for benzoxazole synthesis. rsc.orgbohrium.comnih.gov These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times with only a slight decrease in activity. bohrium.comnih.gov This method often employs solvent-free sonication, which is more energy-efficient and faster than conventional heating. bohrium.comnih.gov

Aqueous Media and Recyclable Catalysts: The use of water as a green solvent has been demonstrated with catalysts like samarium triflate for the reaction of 2-aminophenols and aldehydes. organic-chemistry.org Similarly, copper sulfate (B86663) in aqueous media has been used for the synthesis of benzoxazole-2-thiol derivatives. orgchemres.org

Other Heterogeneous Catalysts: Other solid-supported and recyclable catalysts such as KF-Al₂O₃, TiO₂–ZrO₂, and dendronized amine polymer-palladium complexes have been successfully employed, promoting high yields, shorter reaction times, and operational simplicity under ambient or mild conditions. rsc.orgnih.gov

These approaches not only reduce the environmental impact by minimizing waste and avoiding hazardous solvents but also often provide economic benefits through catalyst recyclability and improved reaction efficiency. nih.govbohrium.comnih.gov

Catalyst-Free and Solvent-Free Methodologies

The primary and most direct synthesis of this compound is achieved through a nucleophilic substitution reaction that can be performed without a specific catalyst. The established method involves the reaction of 2-chlorobenzoxazole with sodium sulfite. ajchem-a.com

Detailed Research Findings:

A conventional and effective method for preparing this compound involves boiling 2-chlorobenzoxazole with a solution of sodium sulfite. ajchem-a.comresearchgate.net The reaction proceeds by heating the mixture under reflux. In one iteration of this synthesis, 2-chlorobenzoxazole is refluxed with a 25% (w/v) aqueous solution of sodium sulfite for approximately two hours. As the hot solution cools, needle-shaped crystals of this compound precipitate out. ajchem-a.com

An alternative starting material is 2-hydroxybenzoxazole. This precursor is first treated with a chlorinating agent like thionyl chloride or phosphorus pentachloride to generate the more reactive 2-chlorobenzoxazole intermediate. This intermediate is then reacted with sodium sulfite, as described above, to yield the final product. ajchem-a.com

While these methods are not strictly "solvent-free" as they utilize water, the reaction's simplicity and the absence of a required external catalyst for the key substitution step are notable. The process relies on the inherent reactivity of the starting materials under thermal conditions.

Table 1: Catalyst-Free Synthesis of this compound

| Starting Material | Reagents | Conditions | Product | Source(s) |

|---|---|---|---|---|

| 2-Chlorobenzoxazole | Sodium Sulfite, Water | Reflux for 2.5 hours | This compound | ajchem-a.comresearchgate.net |

Microwave-Assisted and Ultrasonic Irradiation Syntheses

Modern synthetic techniques such as microwave irradiation and ultrasonic activation are known to accelerate organic reactions, often leading to higher yields and shorter reaction times. These methods have been extensively applied to the synthesis of various benzoxazole derivatives. nih.govnih.govnih.gov For instance, ultrasound has been employed for the environmentally benign synthesis of novel benzoxazoles from azo-linked salicylic (B10762653) acid derivatives and 2-amino-4-chlorophenol (B47367), resulting in high yields within a short timeframe. rsc.org

However, a specific review of the available scientific literature indicates that while these techniques are prevalent for constructing the benzoxazole core from precursors like 2-aminophenol and aldehydes, there are no specific reports on the application of microwave or ultrasonic irradiation for the direct synthesis of This compound from 2-chlorobenzoxazole and sodium sulfite.

Electrochemical Synthesis Approaches

Electrochemical methods offer a green and efficient alternative for synthesizing heterocyclic compounds by minimizing the use of chemical oxidants and reagents. The electrochemical synthesis of various benzoxazole derivatives has been successfully demonstrated. For example, a novel electrochemical method for synthesizing benzoxazoles from readily available anilides has been reported, which proceeds under constant current and employs common electrode materials. nih.gov Another approach involves the indirect electrochemical synthesis of benzoxazoles from imines using a recyclable iodine(I)/iodine(III) redox mediator. libretexts.org

Despite the advancements in the electrochemical synthesis of the benzoxazole ring system, there is currently no specific literature available describing an electrochemical approach for the synthesis of This compound .

Nanocatalysis and Recyclable Catalytic Systems

Nanocatalysis has emerged as a highly efficient field in organic synthesis, offering advantages such as high surface area, easy separation, and reusability of catalysts. Numerous studies have reported the use of nanocatalysts for the synthesis of benzoxazole derivatives. For instance, magnetic solid acid nanocatalysts have been used for the synthesis of 2-aryl benzoxazoles from 2-aminophenol and aldehydes in water. researchgate.net Other examples include the use of strontium carbonate (SrCO₃) nanomaterials via a grindstone method under solvent-free conditions. researchgate.net

These recyclable systems provide greener and more sustainable routes to the benzoxazole core. However, the application of nanocatalysis or specific recyclable catalytic systems for the direct synthesis of This compound has not been reported in the current scientific literature. The existing research focuses primarily on the formation of the benzoxazole ring through condensation reactions rather than the sulfonation at the 2-position.

Mechanistic Elucidation of Synthetic Transformations

The primary synthetic route to this compound from 2-chlorobenzoxazole and sodium sulfite proceeds via a nucleophilic aromatic substitution mechanism. In this reaction, the sulfite anion acts as the nucleophile.

The carbon atom at the 2-position of the benzoxazole ring is electrophilic due to the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms, as well as the chlorine atom, which is a good leaving group. The sulfite ion (SO₃²⁻) attacks this electrophilic carbon, leading to the displacement of the chloride ion.

A plausible mechanism involves the formation of a transient intermediate, often referred to as a Meisenheimer complex in related nucleophilic aromatic substitutions, although the reaction may also proceed through a concerted SɴAr pathway. The driving force for the reaction is the formation of a stable sulfonate salt and the release of a chloride ion.

While general principles of nucleophilic aromatic substitution are well-understood, specific and detailed mechanistic studies, including kinetic data and computational analysis for the reaction between 2-chlorobenzoxazole and sodium sulfite to form This compound , are not extensively detailed in the reviewed literature.

Reactions Involving the Sulfonate Group

The sulfonate group (-SO₃⁻) attached to the 2-position of the benzoxazole ring in this compound is a key functional group that influences its chemical reactivity. This group is generally considered a good leaving group in nucleophilic substitution reactions.

Nucleophilic Displacement Reactions

The sulfonate group can be displaced by a variety of nucleophiles, a reaction of significant utility in the synthesis of 2-substituted benzoxazoles. organic-chemistry.orgtaylorfrancis.com Aryl imidazolylsulfonates, which are analogous to benzoxazole sulfonates, have been shown to participate as electrophilic partners in palladium-mediated cross-coupling reactions, highlighting the reactivity of the sulfonate group. acs.org This suggests that this compound can serve as a versatile precursor for introducing a wide range of functional groups at the 2-position of the benzoxazole core.

Common nucleophiles that can displace the sulfonate group include:

Amines

Thiols

Alkoxides

Cyanide

The general mechanism for nucleophilic displacement involves the attack of the nucleophile on the carbon atom at the 2-position of the benzoxazole ring, leading to the departure of the sulfonate group.

Sulfonation and Desulfonation Equilibria

Aromatic sulfonation is a reversible reaction. wikipedia.orglibretexts.org While direct studies on the sulfonation and desulfonation equilibria of this compound are not extensively documented, the principles of aromatic sulfonation can be applied. Sulfonation is typically favored in concentrated acidic conditions, while desulfonation occurs in dilute, hot aqueous acid. wikipedia.orgyoutube.comyoutube.comyoutube.com This reversibility can be strategically employed in organic synthesis, where the sulfonate group can act as a temporary protecting or directing group. wikipedia.orglibretexts.org

Reactivity of the Benzoxazole Heterocycle

The benzoxazole ring system, an aromatic heterocycle, exhibits its own characteristic reactivity patterns. globalresearchonline.net

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The benzene ring of the benzoxazole system can undergo electrophilic aromatic substitution (SₑAr) reactions such as nitration and halogenation. globalresearchonline.netwikipedia.org The position of substitution is directed by the existing substituents on the ring. For instance, nitration of benzoxazole typically occurs at the C6-position. globalresearchonline.net The presence of the electron-withdrawing sulfonate group at the 2-position would be expected to deactivate the benzene ring towards electrophilic attack and direct incoming electrophiles to the meta positions (C5 and C7) relative to the fusion.

Nucleophilic aromatic substitution (NAS) on the benzene ring is also possible, particularly if the ring is activated by strongly electron-withdrawing groups. youtube.comyoutube.com The presence of a nitro group, for example, facilitates nucleophilic attack. youtube.com

Reactions at the 2-Position of the Benzoxazole Ring

The 2-position of the benzoxazole ring is a primary site for chemical modification. globalresearchonline.netnih.gov A common synthetic route to 2-substituted benzoxazoles involves the condensation of 2-aminophenols with various reagents like carboxylic acids, aldehydes, or their derivatives. thieme-connect.comresearchgate.netrsc.orgnih.gov

In the context of this compound, the 2-position is already functionalized. As discussed, the sulfonate group can be readily displaced by nucleophiles, providing a direct pathway to a diverse array of 2-substituted benzoxazoles. organic-chemistry.org This approach offers an alternative to the traditional condensation methods. For example, reaction with amines would yield 2-aminobenzoxazoles, while reaction with thiols would produce 2-thiobenzoxazoles. rsc.orgnih.gov

| Reaction Type | Reagent | Product |

| Nucleophilic Displacement | Amines (R-NH₂) | 2-Aminobenzoxazoles |

| Nucleophilic Displacement | Thiols (R-SH) | 2-Thiobenzoxazoles |

| Nucleophilic Displacement | Alkoxides (R-O⁻) | 2-Alkoxybenzoxazoles |

Ring-Opening and Rearrangement Pathways

The benzoxazole ring can undergo ring-opening reactions under certain conditions. For instance, a facile method for the synthesis of 2-aminobenzoxazoles involves the ring opening of benzoxazoles with secondary amines, followed by an iron-catalyzed oxidative cyclization. rsc.org Another example is the Y(OTf)₃-catalyzed cascade reaction of benzoxazoles with propargylic alcohols, which proceeds through a ring-opening and regioselective ring-closure process to form 1,4-benzoxazine scaffolds. nih.gov

While specific studies on the ring-opening of this compound are limited, the inherent reactivity of the benzoxazole core suggests that such transformations are plausible, potentially leading to the formation of novel heterocyclic systems.

Redox Chemistry of this compound

The benzoxazole moiety can participate in redox reactions involving either the gain (reduction) or loss (oxidation) of electrons, leading to various transformation products. The specific outcomes of these reactions are highly dependent on the nature of the oxidizing or reducing agents, as well as the reaction conditions.

Electrochemical Behavior

While specific electrochemical data for this compound is not extensively documented in publicly available literature, the general electrochemical behavior of benzoxazole derivatives has been investigated. These studies indicate that the benzoxazole ring is electroactive. The reduction potentials of benzoxazole derivatives are influenced by the nature of substituents on the aromatic ring. For instance, the presence of electron-withdrawing groups tends to make reduction more favorable.

In the case of aryl sulfonates, electrochemical studies have shown that under certain conditions, selective cleavage of the C–O or S–O bond can be induced. For example, the electrochemical reduction of aryl triflates can lead to the formation of aryl radicals via selective single-electron transfer, overcoming the competitive cleavage of the S–O bond. nih.gov Similarly, the electrochemical cleavage of the N–S bond in N-substituted sulfonamides has been demonstrated, highlighting the potential for redox-mediated transformations at the sulfur center. nih.govacs.org

The following table summarizes the electrochemical cleavage of related sulfonyl compounds, which may provide insights into the potential reactivity of the sulfonate group in this compound under specific electrochemical conditions.

Table 1: Electrochemical Cleavage of Related Sulfonyl Compounds

| Compound Type | Cleavage Type | Potential (vs. SCE) | Product |

|---|---|---|---|

| Aromatic Sulfonimides | N-S Bond Cleavage | -0.9 V | Sulfonamides |

Note: Data is for related compound classes and not directly for this compound. The specific conditions and products would vary.

Reactions with Oxidizing and Reducing Agents

The benzoxazole ring system can undergo oxidation to form various products. The outcome of the oxidation is dependent on the strength of the oxidizing agent and the reaction conditions. Strong oxidizing agents can lead to the cleavage of the heterocyclic ring.

Conversely, the benzoxazole ring can be reduced. Catalytic hydrogenation is a common method for the reduction of heterocyclic compounds. The choice of catalyst and reaction conditions determines the extent of reduction. For instance, complete reduction of the heterocyclic part of the ring is possible under more forcing conditions. wordpress.com

The stability of the sulfonate group under these conditions is a key feature. Aryl sulfonates are generally resistant to cleavage by many common reducing agents that would typically reduce other functional groups.

The table below provides a general overview of the reactivity of the benzoxazole ring with common classes of oxidizing and reducing agents, based on the behavior of related heterocyclic compounds.

Table 2: General Reactivity of the Benzoxazole Ring with Oxidizing and Reducing Agents

| Reagent Class | Reaction Type | Potential Products |

|---|---|---|

| Peroxy Acids (e.g., m-CPBA) | Oxidation | N-oxides |

| Permanganate (e.g., KMnO4) | Oxidation | Ring-opened products |

| Catalytic Hydrogenation (e.g., H2/Pd) | Reduction | Dihydrobenzoxazoles, Tetrahydrobenzoxazoles |

Note: The specific reactivity and products for this compound may vary based on reaction conditions and the influence of the sulfonate group.

Derivatization and Analogues of Sodium Benzoxazole 2 Sulfonate

Synthesis of Substituted Benzoxazole-2-sulfonates

The synthesis of substituted benzoxazole-2-sulfonates can be achieved by starting with appropriately substituted precursors. For instance, the reaction of substituted 2-aminophenols with a suitable sulfonating agent can introduce a variety of functional groups onto the benzene (B151609) ring of the benzoxazole (B165842) system.

A common route to benzoxazole derivatives involves the condensation of 2-aminophenols with various reagents. researchgate.netnih.gov To obtain substituted benzoxazole-2-sulfonates, one would typically start with a substituted 2-aminophenol (B121084). For example, 2-amino-4-chlorophenol (B47367) can be used to introduce a chlorine atom at the 5-position of the benzoxazole ring. nih.gov The general synthetic strategy involves the reaction of a substituted 2-aminophenol with a reagent that can form the oxazole (B20620) ring and introduce the sulfonate group, or a precursor to it.

The introduction of substituents such as methyl or chloro groups onto the benzoxazole ring can be accomplished by using the corresponding substituted 2-aminophenols as starting materials. nih.gov For example, the reaction of 2-amino-4-methylphenol (B1222752) or 2-amino-4-chlorophenol can lead to the formation of 5-methyl or 5-chloro substituted benzoxazole derivatives, respectively. nih.gov

Formation of Benzoxazole Sulfonyl Chlorides and Sulfonamides

The sulfonate group of sodium benzoxazole-2-sulfonate is a versatile handle for further chemical transformations. A key derivatization is its conversion to a sulfonyl chloride, which is a highly reactive intermediate for the synthesis of sulfonamides.

The conversion of sulfonic acids to sulfonyl chlorides can be achieved using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). google.com In a specific example, a sulfonation reaction carried out with chlorosulfonic acid, followed by treatment with thionyl chloride, can yield the corresponding sulfonyl chloride. google.com

Once the benzoxazole-2-sulfonyl chloride is obtained, it can readily react with a variety of primary and secondary amines to form the corresponding sulfonamides. researchgate.net This reaction is a cornerstone in the synthesis of a large number of biologically active molecules. The synthesis of new 4-amino-N-[1, 3-benzoxazole-2-yl] benzene sulfonamides has been reported, starting from 2-aminobenzoxazole (B146116) and p-acetamidobenzenesulfonyl chloride, followed by hydrolysis. researchgate.net Another study describes the synthesis of 2-(4-tert-butylphenyl)-5-(4-substitutedphenylsulfonamido)benzoxazole derivatives by reacting 5-Amino-2-(4-tert-butylphenyl)benzoxazole with various 4-substituted benzenesulfonyl chlorides. dergipark.org.tr

| Starting Material | Reagent(s) | Product | Reference(s) |

| Benzoxazole-2-sulfonic acid | PCl₅ or SOCl₂ | Benzoxazole-2-sulfonyl chloride | google.com |

| 2-aminobenzoxazole | p-acetamidobenzenesulfonyl chloride, then hydrolysis | 4-amino-N-(1,3-benzoxazol-2-yl)benzenesulfonamide | researchgate.net |

| 5-Amino-2-(4-tert-butylphenyl)benzoxazole | 4-substituted benzenesulfonyl chlorides | 2-(4-tert-butylphenyl)-5-(4-substitutedphenylsulfonamido)benzoxazole | dergipark.org.tr |

| 2-mercapto-benzoxazole | Alkylation, then sulfonation | 2-alkylthio-benzoxazole sulfonyl chloride | google.com |

C-2 Functionalization for Diverse Derivatives

The C-2 position of the benzoxazole ring is a prime site for introducing a wide variety of functional groups, leading to a vast library of derivatives. This functionalization can be achieved through several synthetic strategies, including nucleophilic substitution and cross-coupling reactions.

One major approach to synthesizing 2-substituted benzoxazoles is the condensation of 2-aminophenols with various electrophilic partners such as aldehydes, carboxylic acids, or their derivatives. nih.govnih.govnih.gov For instance, reacting 2-aminophenol with aldehydes in the presence of a catalyst can yield 2-substituted benzoxazoles. nih.govnih.govacs.org Similarly, carboxylic acids can be coupled with 2-aminophenol to form the corresponding 2-substituted benzoxazoles, sometimes under microwave conditions or using specific catalysts. jocpr.com

Direct C-H functionalization at the C-2 position has also emerged as a powerful, atom-economical strategy. nih.gov This can involve palladium-catalyzed cross-coupling reactions to introduce aryl or other groups. acs.org For example, a palladium-catalyzed decarbonylative C-H functionalization of benzoxazole with difluoromethyl anhydrides has been reported to selectively afford C(2)-CF₂H-substituted benzoxazoles. acs.org

The synthesis of 2-aminobenzoxazoles is another important transformation. This can be accomplished by the cyclization of 2-aminophenol with cyanogen (B1215507) bromide or through the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide. nih.govnih.gov Furthermore, 2-aminobenzoxazoles can be synthesized electrochemically by the coupling of benzoxazoles and amines.

| Reaction Type | Reactants | Product | Key Features | Reference(s) |

| Condensation | 2-Aminophenol, Aldehyde | 2-Substituted benzoxazole | Catalyst used (e.g., ionic liquid, nanocatalyst) | nih.govnih.govacs.org |

| Condensation | 2-Aminophenol, Carboxylic Acid | 2-Substituted benzoxazole | Can be metal- and solvent-free under microwave | jocpr.com |

| C-H Functionalization | Benzoxazole, Difluoromethyl anhydride (B1165640) | C(2)-CF₂H-substituted benzoxazole | Palladium-catalyzed, decarbonylative | acs.org |

| Amination | 2-Aminophenol, Cyanogen bromide | 2-Aminobenzoxazole | Cyclization reaction | nih.gov |

| C-H Functionalization | Benzothiazole (B30560), Triphenylphosphine | Thiazol-2-yl-triphenylphosphonium salt | Intermediate for further substitution | nih.gov |

Polymerization and Macromolecular Architectures Incorporating Benzoxazole-2-sulfonate Units

The rigid and thermally stable benzoxazole ring system makes it an attractive building block for high-performance polymers. Incorporating benzoxazole units, including those derived from benzoxazole-2-sulfonate, into polymer backbones can impart desirable properties such as high thermal stability and mechanical strength.

Polybenzoxazoles (PBOs) are a class of high-performance polymers known for their exceptional thermal and oxidative stability. koreascience.krresearchgate.net The synthesis of PBOs often involves a two-step process: the formation of a soluble precursor polymer, such as a poly(o-hydroxyamide) (PHA), followed by thermal cyclodehydration to form the final rigid-rod PBO. researchgate.netnasa.gov The precursor PHAs can be synthesized by the polycondensation of bis(o-aminophenol)s with dicarboxylic acids or their derivatives. koreascience.krkoreascience.kr

By using monomers containing the benzoxazole moiety, novel polymers with tailored properties can be designed. For example, poly(benzoxazole imide)s (PBOPIs) have been synthesized by reacting diamines containing a benzoxazole unit with tetracarboxylic dianhydrides. rsc.orgrsc.org These polymers exhibit high glass transition temperatures and excellent thermal stability. rsc.orgrsc.org The introduction of sulfonate groups, potentially from a benzoxazole-2-sulfonate-containing monomer, could enhance properties like solubility in polar solvents or introduce ion-exchange capabilities, making them suitable for applications such as fuel cell membranes. While direct polymerization of this compound is not widely reported, its derivatives could be designed as monomers for incorporation into various polymer architectures.

| Polymer Type | Monomers | Key Properties | Reference(s) |

| Poly(benzoxazole) (PBO) | Bis(o-aminophenol)s, Dicarboxylic acids | High thermal stability (up to 659°C), high char yield | koreascience.krresearchgate.net |

| Poly(benzoxazole imide) (PBOPI) | Benzoxazole-containing diamines, Tetracarboxylic dianhydrides | High glass transition temperatures (285-363°C), good mechanical properties | rsc.orgrsc.org |

| Poly(o-hydroxyamide) (PHA) | 4,4′-(2,3-quinoxalinedioxy) dibenzoic acid, Bis(o-aminophenol) | Soluble precursor to PBOs, excellent solubility in aprotic solvents | koreascience.kr |

Advanced Spectroscopic and Structural Elucidation Techniques for Sodium Benzoxazole 2 Sulfonate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including sodium benzoxazole-2-sulfonate and its analogues. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

The structural assignment of this compound is achieved through the combined analysis of one-dimensional NMR spectra of various nuclei.

¹H NMR: The proton NMR spectrum of a benzoxazole (B165842) derivative typically displays signals in the aromatic region corresponding to the protons on the benzene (B151609) ring. For this compound, the protons H-4, H-5, H-6, and H-7 would be expected to show complex splitting patterns (multiplets) in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants are influenced by the electronic effects of the sulfonate group and the heteroatoms in the oxazole (B20620) ring. In related benzoxazole derivatives, aromatic protons typically appear as multiplets between 6.85 and 8.83 ppm. nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, the quaternary carbon C-2, being directly attached to the electronegative sulfonate group and the heteroatoms, would likely resonate at a significantly downfield chemical shift, potentially in the range of δ 150-165 ppm. The aromatic carbons of the benzene ring would appear in the typical region of δ 110-150 ppm. For the parent benzoxazole, the C-2 carbon resonates at approximately δ 153.3 ppm. olemiss.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4/H-7 | 7.8 - 8.2 | - |

| H-5/H-6 | 7.3 - 7.7 | - |

| C-2 | - | 150 - 165 |

| C-3a | - | 140 - 150 |

| C-4 | - | 110 - 125 |

| C-5 | - | 120 - 130 |

| C-6 | - | 120 - 130 |

| C-7 | - | 110 - 125 |

| C-7a | - | 145 - 155 |

Note: These are predicted values based on data from related benzoxazole structures and are subject to solvent effects and the specific electronic influence of the sulfonate group.

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. In this compound, COSY would show correlations between the neighboring protons on the benzene ring (e.g., H-4 with H-5, H-5 with H-6, and H-6 with H-7), helping to trace the connectivity of the aromatic system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. dnu.dp.ua This is crucial for assigning the signals of the protonated carbons in the benzene ring of this compound by linking each proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of atoms, regardless of whether they are connected through bonds. This is especially important for determining the stereochemistry and conformation of molecules. While less critical for a planar molecule like this compound, it is invaluable for more complex derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, with a molecular formula of C₇H₄NNaO₄S, the expected molecular weight is approximately 221.17 g/mol .

Under mass spectrometry conditions, this compound would likely be analyzed in negative ion mode due to the anionic sulfonate group. The fragmentation of aromatic sulfonates often proceeds via the loss of SO₂ (64 Da) or SO₃ (80 Da). aaqr.orgnih.gov A plausible fragmentation pathway for the [M-Na]⁻ ion of this compound (m/z 198) could involve the loss of SO₃ to yield a benzoxazole anion radical at m/z 118. Further fragmentation of the benzoxazole ring could then occur. In positive ion mode, after the loss of the sulfonate group, the fragmentation would be characteristic of the benzoxazole core. The fragmentation of styrylbenzoxazoles in electron ionization mass spectrometry is often dominated by rearrangements and loss of substituents from the pendant ring. researchgate.net

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Ion | m/z (Negative Mode) | Proposed Structure |

| [M-Na]⁻ | 198 | C₇H₄NO₄S⁻ |

| [M-Na-SO₃]⁻ | 118 | C₇H₄NO⁻ |

| [M-Na-SO₂]⁻ | 134 | C₇H₄NO₂S⁻ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the compound and are particularly useful for identifying functional groups.

The IR and Raman spectra of this compound would be characterized by vibrations of the benzoxazole ring system and the sulfonate group.

Benzoxazole Ring Vibrations: The benzoxazole moiety gives rise to several characteristic bands. The C=N stretching vibration is typically observed in the region of 1610-1630 cm⁻¹. olemiss.edu The C-O-C stretching vibrations of the oxazole ring are expected around 1250 cm⁻¹ (asymmetric) and 1070 cm⁻¹ (symmetric). esisresearch.org Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while out-of-plane C-H bending vibrations are found at lower frequencies (700-900 cm⁻¹).

Sulfonate Group Vibrations: The sulfonate group (SO₃⁻) has strong and characteristic absorption bands. The asymmetric S=O stretching vibration is typically found in the range of 1150-1250 cm⁻¹, while the symmetric S=O stretching vibration appears around 1030-1080 cm⁻¹. These bands are often very intense in the IR spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| C=N stretch | 1610 - 1630 | IR, Raman |

| Aromatic C=C stretch | 1450 - 1600 | IR, Raman |

| Asymmetric S=O stretch | 1150 - 1250 | IR (strong) |

| Symmetric S=O stretch | 1030 - 1080 | IR (strong) |

| C-O-C stretch | 1070 - 1250 | IR, Raman |

| C-S stretch | 650 - 750 | IR, Raman |

In a study of 5-nitro-2-(4-nitrobenzyl) benzoxazole, the asymmetric C-O-C vibration was assigned at 1144 cm⁻¹ in the IR spectrum and 1146 cm⁻¹ in the Raman spectrum, while the symmetric stretch was observed at 1063 cm⁻¹ (IR) and 1066 cm⁻¹ (Raman). esisresearch.org

X-ray Crystallography for Solid-State Structure Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties (Non-analytical applications)

This compound serves as a significant precursor in the development of functionally important benzoxazole derivatives, whose photophysical properties are a subject of extensive research. While this compound itself is non-fluorescent, it can be chemically modified to create derivatives with strong fluorescence, making them valuable in various non-analytical applications. tandfonline.com The inherent water solubility conferred by the sulfonate group is a particularly advantageous feature for these applications. tandfonline.comontosight.ai

The core of the fluorescence properties lies in the benzoxazole ring system, which can absorb and emit light at specific wavelengths. ontosight.ai The photophysical behavior of these derivatives, including their absorption and emission characteristics, is highly dependent on their molecular structure and the surrounding environment, such as solvent polarity. researchgate.netnih.gov

Detailed Research Findings

Research into the photophysical properties of benzoxazole derivatives has revealed several key characteristics. The reaction of this compound with primary and secondary amines or amino acids leads to the formation of 2-aminobenzoxazole (B146116) derivatives. These resulting compounds are noted for exhibiting intense blue fluorescence. tandfonline.com

Studies on a broader range of benzoxazole derivatives have provided deeper insights into their spectroscopic behavior. For instance, certain benzoxazole derivatives are known to exhibit significant Stokes shifts, which is the difference between the maximum wavelengths of absorption and emission. nih.govnih.gov This large shift is often attributed to an intramolecular charge transfer (ICT) state. nih.gov The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be influenced by solvent polarity; for some derivatives, the yield decreases as solvent polarity increases, suggesting that other deactivation pathways for the excited state become more prominent. nih.gov

A noteworthy phenomenon observed in 2-(2'-hydroxyphenyl)benzoxazole derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). scielo.brscielo.br These molecules can absorb high-energy UV radiation and then rapidly dissipate this energy through a harmless intramolecular rearrangement, a property that makes them effective UV absorbers. scielo.brscielo.br The absorption properties of these compounds fall within both the UVA and UVB ranges. scielo.brscielo.br The sulfonyl group, when used as a linker in some benzoxazole structures, has been identified as a highly electronegative spacer, which can influence the ESIPT process. researchgate.net

The following tables summarize the spectroscopic properties of various benzoxazole derivatives as reported in scientific literature.

Table 1: UV-Vis Absorption Properties of Selected Benzoxazole Derivatives

| Compound/Derivative Class | Solvent | Maximum Absorption Wavelength (λmax) | Molar Absorptivity (εmax) (mol⁻¹ cm⁻¹) | Reference |

|---|---|---|---|---|

| 2-(2'-hydroxyphenyl)benzoxazole Derivative 1 | Ethanol (B145695) | 336 nm | 1.83 × 10⁴ | scielo.brscielo.br |

| 2-(2'-hydroxyphenyl)benzoxazole Derivative 2 | Ethanol | 374 nm | 5.30 × 10⁴ | scielo.brscielo.br |

| 2-(2'-hydroxyphenyl)benzoxazole Derivative 3 | Ethanol | 339 nm | 1.69 × 10⁵ | scielo.brscielo.br |

| 3-benzoxazol-2-yl-chromen-2-one | Various | 350-360 nm (approx.) | 14,800 - 22,900 | nih.gov |

| 2,1,3-Benzoxadiazole Derivatives | Chloroform | ~419 nm | ~2.7 × 10⁷ | nih.gov |

| Benzoxazole Derivative (Type 1) | Various | 378 - 390 nm | 18,500 - 35,100 | periodikos.com.br |

| Benzoxazole Derivative (Type 2) | Various | 385 - 392 nm | 16,700 - 24,100 | periodikos.com.br |

Table 2: Fluorescence Emission Properties of Selected Benzoxazole Derivatives

| Compound/Derivative Class | Excitation Wavelength (λex) | Emission Wavelength (λem) | Observed Color | Reference |

|---|---|---|---|---|

| 2-Aminobenzoxazole Derivatives | Not Specified | Not Specified | Intense Blue | tandfonline.com |

| Benzoxazole Schiff Bases | UV region | Blue-green region | Blue-green | nih.gov |

| Benzoxazole Derivative (Type 1) | 390 nm | 470 - 582 nm | Not Specified | periodikos.com.br |

| Benzoxazole Derivative (Type 2) | 390 nm | 471 - 599 nm | Not Specified | periodikos.com.br |

| 2,1,3-Benzoxadiazole Derivatives | ~419 nm | Bluish-green region | Bluish-green | nih.gov |

These findings underscore the versatility of the benzoxazole scaffold. By modifying the core structure, it is possible to tune the photophysical properties, leading to derivatives with tailored absorption and emission characteristics suitable for specific non-analytical applications, such as fluorescent probes and UV-protective agents. ontosight.aiscielo.brperiodikos.com.br

Theoretical and Computational Chemistry Studies of Sodium Benzoxazole 2 Sulfonate

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intrinsic properties of molecules. Although direct computational studies on sodium benzoxazole-2-sulfonate are not extensively documented, a wealth of information from studies on benzoxazole (B165842) derivatives allows for a comprehensive theoretical characterization. These studies typically employ methods like B3LYP with various basis sets (e.g., 6-311++G**) to predict molecular properties. researchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For the benzoxazole-2-sulfonate anion, the geometry is largely dictated by the fused ring system. The benzoxazole ring itself is planar, and the sulfonate group is positioned at the 2-position. acs.org

Conformational analysis of related bis(benzoxazole)-based alkenes has shown that rotations around single bonds connecting the benzoxazole moiety to other parts of a molecule can lead to various stable conformers. acs.org For the benzoxazole-2-sulfonate anion, the primary conformational flexibility would involve the rotation around the C-S bond. However, due to the planarity of the benzoxazole ring and the likely delocalization of electrons, the rotational barrier is expected to be significant, favoring a conformation where the sulfonate group has maximal interaction with the ring's electronic system.

Table 1: Representative Optimized Geometrical Parameters for a Benzoxazole Derivative (Calculated) Note: This data is for a related benzoxazole derivative and is intended to be representative.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-O (oxazole) | 1.37 |

| C=N (oxazole) | 1.31 |

| O-C (benzene) | 1.38 |

| N-C (benzene) | 1.40 |

| O-C-N (angle) | 115.0 |

| C-N-C (angle) | 105.0 |

Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Charge Distribution

The electronic structure of this compound is characterized by the aromatic benzoxazole core and the highly polar sulfonate group. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties. researchgate.net

In benzoxazole derivatives, the HOMO is typically distributed over the electron-rich regions of the benzoxazole ring, while the LUMO is often localized on the electron-accepting parts of the molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net For the benzoxazole-2-sulfonate anion, the electron-withdrawing sulfonate group is expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted benzoxazole.

The charge distribution will be highly polarized, with significant negative charge localized on the oxygen atoms of the sulfonate group. The sodium ion will exist as a counter-ion, electrostatically interacting with the negatively charged sulfonate group.

Table 2: Representative Frontier Molecular Orbital Energies for a Benzoxazole Derivative (Calculated) Note: This data is for a related benzoxazole derivative and is intended to be representative.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Vibrational Frequency Predictions and Spectroscopic Simulations

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. DFT calculations are commonly used to compute the harmonic vibrational frequencies. researchgate.netresearchgate.net For the benzoxazole-2-sulfonate anion, characteristic vibrational modes would include the stretching and bending of the benzoxazole ring, as well as the symmetric and asymmetric stretching of the S-O bonds in the sulfonate group.

The calculated frequencies for benzoxazole derivatives generally show good agreement with experimental data. researchgate.net The C=N stretching vibration in the oxazole (B20620) ring typically appears around 1630-1650 cm⁻¹. The S-O stretching vibrations of the sulfonate group are expected in the regions of 1250-1350 cm⁻¹ (asymmetric) and 1050-1150 cm⁻¹ (symmetric).

Table 3: Predicted Vibrational Frequencies for a Benzoxazole Derivative (Calculated) Note: This data is for a related benzoxazole derivative and is intended to be representative.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3050-3150 |

| C=N stretching (oxazole) | ~1640 |

| C=C stretching (aromatic) | 1450-1600 |

| S=O asymmetric stretching | ~1300 |

| S=O symmetric stretching | ~1100 |

| C-O-C bending | ~1020 |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can elucidate the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies. For this compound, reaction pathway modeling could be applied to understand its synthesis or degradation.

For instance, the formation of the benzoxazole ring often proceeds through the cyclization of a precursor molecule. marmara.edu.tr Computational studies can model this process, determining the most favorable reaction pathway and the structure of the transition state. This involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

Molecular dynamics simulations are employed to study the behavior of molecules in a condensed phase, such as in solution. For this compound in an aqueous environment, MD simulations can provide insights into its solvation, the interaction with water molecules, and the distribution of the sodium counter-ions.

Simulations of other sodium aryl sulfonates in water have shown that the sulfonate group is strongly hydrated, with water molecules forming a structured solvation shell around the polar head group. The sodium ions are also hydrated and can exist as either solvent-separated or contact ion pairs with the sulfonate group. The hydrophobic benzoxazole part of the molecule would have a different interaction with water, likely influencing the local water structure.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) (Focused on theoretical chemical properties)

QSAR and QSPR models establish a mathematical relationship between the structural or theoretical properties of a molecule and its activity or a specific property. While many QSAR studies on benzoxazoles focus on their biological activity, QSPR models can be developed to predict theoretical chemical properties.

Applications in Advanced Materials Science and Catalysis

Role as Ligands or Precursors in Catalytic Systems

The nitrogen atom in the oxazole (B20620) ring and the potential for substitution on the benzene (B151609) ring make benzoxazole (B165842) derivatives versatile ligands in various catalytic systems. The presence of the sulfonate group in sodium benzoxazole-2-sulfonate introduces a key feature: water solubility. This property is highly desirable for developing aqueous-phase and biphasic catalytic processes, which are considered greener and more sustainable alternatives to traditional organic solvent-based systems.

Benzoxazole derivatives are known to act as effective ligands for a variety of transition metals, forming stable complexes that can catalyze a range of organic transformations. nih.gov These derivatives can coordinate to metal centers through the nitrogen atom of the oxazole ring. The electronic properties of the benzoxazole moiety can be tuned by introducing different substituents, thereby influencing the catalytic activity of the corresponding metal complex. For instance, palladium complexes incorporating benzoxazole-based ligands have been utilized in cross-coupling reactions. researchgate.net

While direct studies on this compound as a ligand are not extensively documented, its structure suggests potential as a water-soluble ligand for transition metal-catalyzed reactions. The sulfonate group would not only enhance the water solubility of the resulting metal complex but could also influence its electronic properties and catalytic behavior. The development of such water-soluble catalysts is a significant goal in green chemistry, facilitating catalyst recovery and reuse.

| Catalyst System | Potential Application | Key Features |

| Palladium-Sodium benzoxazole-2-sulfonate | Cross-coupling reactions (e.g., Suzuki, Heck) in aqueous media | Water-soluble, potentially recyclable catalyst system. |

| Copper-Sodium benzoxazole-2-sulfonate | Oxidation and cyclization reactions in water | Green catalytic system for the synthesis of complex organic molecules. |

| Rhodium/Iridium-Sodium benzoxazole-2-sulfonate | Hydroformylation and hydrogenation in biphasic systems | Facilitates separation of the catalyst from the organic product phase. |

This table represents potential applications based on the known reactivity of benzoxazole ligands and the properties of the sulfonate group.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. While there is no direct evidence of this compound acting as an organocatalyst, the benzoxazole scaffold is present in molecules designed for organocatalytic transformations. nih.gov For example, chiral benzoxazole-containing molecules have been explored as catalysts in asymmetric synthesis.

In the realm of biocatalysis, enzymes are used to perform chemical transformations with high selectivity and efficiency. The water-solubility of this compound makes it a compatible building block for enzymatic reactions or for the development of enzyme-mimicking catalytic systems that operate in aqueous environments. For instance, enzymatic polymerization processes have been explored for producing functional materials. rsc.org

Incorporation into Functional Polymers and Supramolecular Structures

The benzoxazole ring is a component of high-performance polymers known as polybenzoxazoles (PBOs). These polymers are characterized by their exceptional thermal stability, mechanical strength, and good dielectric properties. acs.org The incorporation of specific functional groups into the polymer backbone can further enhance their properties or introduce new functionalities.

The this compound molecule could serve as a monomer or a functional additive in the creation of novel polymers. The presence of the ionic sulfonate group would be expected to impart hydrophilicity and potentially ion-conducting properties to the resulting polymer. Such sulfonated aromatic polymers are of great interest for applications in proton exchange membranes for fuel cells and other electrochemical devices.

Furthermore, the planar benzoxazole unit and the ionic sulfonate group make this compound an interesting candidate for the construction of supramolecular assemblies. The non-covalent interactions, such as π-π stacking of the benzoxazole rings and electrostatic interactions involving the sulfonate groups, could drive the self-assembly of these molecules into well-defined nanostructures in solution or on surfaces.

Development of Optical and Electronic Materials

Benzoxazole derivatives are known for their unique photophysical properties, including strong fluorescence, which makes them valuable components in the design of optical and electronic materials. google.com They are often used as building blocks for organic light-emitting diodes (OLEDs), fluorescent sensors, and optical brighteners.

The benzoxazole core is a well-established fluorophore. The fluorescence properties of benzoxazole derivatives can be sensitive to their local environment, making them suitable for use as fluorescent probes. For instance, benzoxazole-based probes have been developed for the detection of metal ions like zinc and copper. google.com The detection mechanism often involves the coordination of the analyte to the benzoxazole derivative, which leads to a change in the fluorescence intensity or wavelength.

This compound, with its inherent fluorescence and water solubility, holds promise as a fluorescent probe for the detection of various analytes in aqueous systems. The sulfonate group could play a dual role: ensuring water solubility and potentially acting as a recognition site for specific cations or other analytes. The development of such probes is crucial for environmental monitoring and industrial process control.

| Analyte | Potential Sensing Mechanism | Significance |

| Heavy Metal Ions (e.g., Pb²⁺, Hg²⁺) | Quenching or enhancement of fluorescence upon coordination | Environmental monitoring of water quality. |

| pH | Changes in the protonation state of the benzoxazole ring affecting fluorescence | Probes for acidic or basic conditions in industrial processes. |

| Anions | Interaction with the sulfonate group or the aromatic system leading to a fluorescence response | Detection of specific anions in chemical and environmental samples. |

This table outlines potential non-biological sensing applications based on the properties of benzoxazole fluorophores.

Reagent in Organic Synthesis (beyond derivatization of amines/amino acids for analytical purposes)

Beyond its use as a derivatizing agent for analytical purposes, the reactivity of the benzoxazole ring system can be harnessed for various organic transformations. The C2 position of the benzoxazole ring is susceptible to nucleophilic attack, and the benzene ring can undergo electrophilic substitution.

While specific examples of this compound as a reagent in broader organic synthesis are not widely reported, its structure suggests several possibilities. The sulfonate group can be a leaving group in nucleophilic aromatic substitution reactions under certain conditions, allowing for the introduction of other functional groups. Alternatively, the benzoxazole ring itself can be constructed from precursors, and the sulfonate group could be introduced at a later stage to modify the properties of the final product. The synthesis of various substituted benzoxazoles is an active area of research, employing a range of starting materials and catalytic systems. nih.govnih.govorganic-chemistry.org For example, elemental sulfur has been used to promote the cyclization of styrenes with 2-nitrophenols to form 2-benzyl benzoxazoles. rsc.org

The development of synthetic methodologies that utilize water-soluble reagents like this compound is of growing interest as it aligns with the principles of green chemistry, minimizing the use of volatile and hazardous organic solvents.

Corrosion Inhibition Studies (mechanistic and theoretical aspects)

Mechanistic investigations into how corrosion inhibitors function are crucial for the development of more effective and targeted protection strategies. These studies typically focus on the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion. The nature of this adsorption, whether it be physisorption (physical adsorption) or chemisorption (chemical adsorption), is a key aspect of the inhibitor's mechanism.

Theoretical studies, primarily employing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, complement experimental findings by providing a molecular-level understanding of the inhibitor-metal interaction. DFT calculations can predict the electronic properties of the inhibitor molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters are indicative of the molecule's ability to donate or accept electrons, a critical factor in the formation of a chemical bond with the metal surface. A high HOMO energy suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a low LUMO energy indicates a propensity to accept electrons from the metal, facilitating strong adsorption. researchgate.net

Molecular dynamics simulations further build upon this by modeling the dynamic behavior of the inhibitor molecules at the metal-solution interface. These simulations can visualize the orientation of the adsorbed molecules and calculate the binding energy, providing a more complete picture of the protective film's stability and structure.

For benzoxazole derivatives, research has shown that the presence of heteroatoms (nitrogen and oxygen) and the planar structure of the fused rings are instrumental in their corrosion inhibition efficiency. scirp.orgscirp.org These features allow the molecules to adsorb onto the metal surface through the lone pair electrons of the heteroatoms and the π-electrons of the aromatic system, effectively blocking the active corrosion sites. scirp.orgscirp.org

Table 1: Investigated Benzoxazole Derivatives in Corrosion Inhibition Studies

| Compound Name | Metal/Alloy | Corrosive Medium | Key Findings |

| 2-(benzo[d]oxazol-2-yl)phenol (BOP) | N80 Steel | 1 M HCl | Inhibition efficiency increases with concentration; acts as a mixed-type inhibitor. scirp.orgscirp.org |

| 6-(benzo[d]oxazol-2-yl)pyridin-2-ol (BOPO) | N80 Steel | 1 M HCl | Higher inhibition efficiency than BOP, suggesting influence of the substituent group. scirp.orgscirp.org |

| 2-(quinolin-2-yl)benzo[d]oxazole (QBO) | N80 Steel | 1 M HCl | Highest inhibition efficiency among the three tested derivatives, indicating a strong substituent effect. scirp.orgscirp.org |

Interactive Data Table: Quantum Chemical Parameters of Benzoxazole and Benzothiazole (B30560)

| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| Benzoxazole | -6.34 | -0.76 | 5.58 | 1.45 |

| Benzothiazole | -6.12 | -1.25 | 4.87 | 1.52 |

| Data derived from theoretical studies comparing the two parent heterocyclic compounds. researchgate.net |

Without dedicated experimental and theoretical studies on this compound, any detailed discussion on its specific corrosion inhibition mechanism remains speculative. Further research is imperative to characterize its performance, understand the precise role of the sulfonate group, and determine its potential for practical applications in corrosion protection.

Environmental Fate and Degradation Mechanisms of Benzoxazole 2 Sulfonate Species

Photodegradation Pathways and Products

Photodegradation, the breakdown of compounds by light, is a significant environmental fate process for many organic molecules. For compounds structurally related to benzoxazole-2-sulfonate, such as 2-phenylbenzimidazole-5-sulfonic acid (PBSA), photodegradation is a key transformation mechanism in aquatic environments. nih.govresearchgate.net

Direct photolysis, where the molecule itself absorbs light and undergoes a chemical change, is considered the primary pathway for the elimination of PBSA in sunlit surface waters. nih.gov The process is initiated by the molecule absorbing photons, leading to an excited triplet state and the formation of a radical cation. nih.govresearchgate.net This initial step triggers further reactions, including desulfonation (the cleavage of the sulfonate group) and the breakdown of the benzimidazole (B57391) ring. nih.govresearchgate.net The quantum yield for the direct photolysis of PBSA in a buffered solution has been determined to be 2.70 × 10⁻⁴. nih.govresearchgate.net Environmental conditions such as pH can influence the rate of direct photolysis, with both acidic and basic conditions facilitating the degradation of PBSA. nih.govresearchgate.net

Indirect photolysis, mediated by other light-absorbing substances in the water, can also contribute to the degradation of these compounds. In the presence of photosensitizers like nitrate, hydroxylation products of PBSA and 2-phenyl-1H-benzimidazole, as well as their ring-opening intermediates, have been observed. nih.govresearchgate.net This suggests that hydroxyl radicals (HO•) play a primary role in the indirect photodegradation mechanism. nih.govresearchgate.net However, indirect photolysis is generally considered less significant than direct photolysis in natural surface waters due to the typically low concentrations of these photosensitizers. nih.gov

Table 1: Photodegradation of Structurally Related Compounds

| Compound | Degradation Pathway | Key Products | Influencing Factors |

|---|---|---|---|

| 2-phenylbenzimidazole-5-sulfonic acid (PBSA) | Direct and Indirect Photolysis | Desulfonation products, benzimidazole ring cleavage products, hydroxylation products | pH, presence of photosensitizers (e.g., nitrate) |

Biodegradation Mechanisms in Environmental Matrices (e.g., wastewater)

Biodegradation, the breakdown of organic substances by microorganisms, is a critical process in environmental systems like wastewater treatment plants and soil. Research on benzothiazole-2-sulfonate (BTSO3), a compound structurally similar to benzoxazole-2-sulfonate, provides insights into potential biodegradation pathways.

Studies have identified bacterial strains, such as Rhodococcus erythropolis, capable of degrading BTSO3. nih.gov The initial step in the aerobic biodegradation of BTSO3 is its transformation into 2-hydroxybenzothiazole (B105590) (OBT). nih.gov This transformation is a key convergence point for the degradation of various benzothiazole (B30560) derivatives. nih.gov Subsequently, OBT is further hydroxylated to a dihydroxybenzothiazole, which then undergoes further degradation. nih.gov This suggests a stepwise enzymatic process targeting the thiazole (B1198619) ring.

In anaerobic conditions, the transformation of BTSO3 to OBT has also been observed in stoichiometric amounts. nih.gov The efficiency of biodegradation can be influenced by the presence of other compounds. For instance, 2-mercaptobenzothiazole (B37678) (MBT) has been found to inhibit the biodegradation of OBT, BT, and BTSO3. nih.gov

Constructed wetlands have shown high removal efficiencies for benzothiazoles (83-90%), which is attributed to a combination of biodegradation, photodegradation, and plant uptake. researchgate.net This indicates that in complex environmental matrices, multiple degradation mechanisms work in concert to remove these compounds.

Hydrolytic Stability and Transformation Products

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of the benzoxazole (B165842) ring structure in aqueous conditions is a key factor in its environmental persistence.

Research on the hydrolysis of benzoxazole and its derivatives indicates that the benzoxazole ring can be susceptible to cleavage under certain conditions. researchgate.net The hydrolysis of these compounds can proceed through different fission pathways, either C-O (cleavage of the carbon-oxygen bond in the oxazole (B20620) ring) or C-N (cleavage of the carbon-nitrogen bond). researchgate.net For benzoxazole and its 2-methyl and 2-phenyl derivatives, the reaction predominantly yields the product of C-O fission. researchgate.net

The rate of hydrolysis is influenced by pH. Studies on benzoxazole and 2-methylbenzoxazole (B1214174) have shown that the hydrolysis rate is reduced at very low and very high pH values, with peak rates observed at specific acidic pHs (e.g., pH = 0.35 for benzoxazole). researchgate.net The proposed mechanism for hydrolysis involves the formation of an intermediate, 2-hydroxy-benzoxazoline. researchgate.net This intermediate is unstable and collapses, leading to the final degradation products.

Adsorption and Mobility in Environmental Systems

The adsorption and mobility of a chemical in the environment determine its distribution between soil, water, and sediment, and thus its potential for transport and bioavailability. The behavior of benzoxazole-2-sulfonate in environmental systems is expected to be influenced by its chemical properties and the characteristics of the surrounding matrix.

For related benzimidazole compounds, adsorption to soil is a significant process. nih.govscilit.com The extent of adsorption is influenced by soil properties, particularly the organic carbon content. nih.gov A positive correlation between the adsorption coefficient (KF-ads) and organic carbon content has been observed for the fungicide benzovindiflupyr (B602336), indicating that soils with higher organic matter will more strongly retain the compound. nih.gov

Environmental factors such as temperature and pH also affect adsorption. nih.gov Increased temperatures and higher initial pH of the aqueous solution have been shown to decrease the adsorption of benzovindiflupyr to soil. nih.gov The presence of other substances like humic acids and surfactants can also influence the adsorption process. nih.gov

The mobility of these compounds in soil, or their potential to leach into groundwater, is inversely related to their adsorption. Compounds that are strongly adsorbed to soil particles are less mobile. Studies on benzovindiflupyr have shown it to have low leachability in various soil types. nih.gov The low octanol-water partition coefficient (Kow) and ionization of compounds like 1-H-benzotriazole also lead to inefficient reduction by adsorption, potentially increasing their mobility in some systems. researchgate.net

Table 2: Factors Influencing Adsorption of Structurally Related Compounds

| Factor | Influence on Adsorption |

|---|---|

| Soil Organic Carbon | Positive correlation; higher organic carbon leads to stronger adsorption. nih.gov |

| Temperature | Higher temperatures can decrease adsorption. nih.gov |

| pH | Increased pH can decrease adsorption. nih.gov |

| Ionic Strength | Can influence adsorption. nih.gov |

| Humic Acid | Presence can influence adsorption. nih.gov |

Future Research Directions and Emerging Opportunities for Sodium Benzoxazole 2 Sulfonate Research

Exploration of New Synthetic Strategies for Scalable Production

The traditional synthesis of sodium benzoxazole-2-sulfonate involves the reaction of 2-chlorobenzoxazole (B146293) with sodium sulfite (B76179), often under reflux conditions. tandfonline.comtandfonline.com While effective, future research is geared towards developing more scalable, cost-effective, and environmentally benign production methods. The broader field of benzoxazole (B165842) synthesis offers a rich template for these advancements. Current research emphasizes green chemistry principles, including the use of milder reaction conditions, recyclable catalysts, and safer solvents. jetir.orgbohrium.comnih.govorgchemres.org

Emerging strategies that could be adapted for this compound production include:

Catalyst Innovation: The use of novel catalysts is a significant area of research. rsc.org Methodologies employing Brønsted acidic ionic liquids, fluorophosphoric acid, and various metal-based or nanocatalysts have proven effective for synthesizing benzoxazole derivatives, often providing high yields under ambient conditions. rsc.orgnih.govnih.gov For instance, a Brønsted acidic ionic liquid gel has been used as a recyclable, heterogeneous catalyst for benzoxazole synthesis under solvent-free conditions, a process with great promise for industrial application. nih.gov Similarly, catalysts like silica-supported methanesulfonic acid and nano MnO2 have been shown to be efficient for producing 2-substituted benzoxazoles. wjpr.netresearchgate.net

Green Solvents: A shift away from traditional organic solvents towards aqueous media or ethanol (B145695) is a key trend. jetir.orgorganic-chemistry.org Samarium triflate, for example, has been used as a reusable acid catalyst for benzoxazole synthesis in water, highlighting a greener path forward. organic-chemistry.org

Future work will likely focus on adapting these advanced synthetic protocols to the specific production of this compound, aiming for processes that are not only high-yielding but also align with the principles of sustainable industrial chemistry. rsc.org

Design of Advanced Derivatization Reagents and Scaffolds

This compound is a well-established derivatization reagent, valued for its ability to react with amines and amino acids to form intensely fluorescent derivatives. tandfonline.com This property is particularly advantageous for the analysis of polar compounds by high-performance liquid chromatography (HPLC), as it enhances detectability. tandfonline.comtandfonline.com The reagent itself is non-fluorescent, but its derivatives exhibit a strong blue fluorescence, and its water solubility makes it ideal for derivatizing amino acids. tandfonline.com

The benzoxazole ring system is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govrsc.orgbenthamscience.com This means its structure is a recurring motif in a wide range of biologically active compounds and approved drugs, including the anti-inflammatory drug flunoxaprofen. jocpr.comnih.govbiotech-asia.org Its planar structure and ability to interact with biological targets make it a valuable building block for designing new therapeutic agents. jocpr.comresearchgate.net

Future opportunities in this area include:

Expanding the Scope of Derivatization: Research could focus on modifying the this compound structure to create a new generation of reagents with tailored properties, such as different fluorescence wavelengths, enhanced quantum yields, or specificity for different functional groups.

Scaffold-Hopping and Hybrid Design: The benzoxazole scaffold will continue to be a foundation for designing novel drug candidates. nih.gov By combining the benzoxazole core with other pharmacologically important groups, such as sulfonylamides or triazoles, researchers can develop hybrid molecules with potentially synergistic or novel biological activities. nih.govnih.gov Recent studies have successfully designed and synthesized benzoxazole derivatives as potential anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.govnih.govnih.gov

The dual role of this compound class—as both an analytical tool and a foundational structure in drug discovery—ensures a vibrant future in chemical and pharmaceutical research.